2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one
Description
This compound is a heterocyclic organic molecule featuring a 2,3-dihydropyridazin-3-one core substituted with a 1,2,4-oxadiazole moiety and aromatic groups. The 1,2,4-oxadiazole ring, linked via a methyl group to the pyridazinone scaffold, is further substituted with a 4-ethylphenyl group, while the 6-position of the pyridazinone is occupied by a 4-isopropylphenyl substituent. Such structural features are common in medicinal chemistry, particularly in compounds targeting enzymes like phosphodiesterases or kinases due to their hydrogen-bonding and π-π stacking capabilities .
The synthesis of analogous compounds often involves condensation reactions between carboxylic acid derivatives and hydroxylamine intermediates, followed by cyclization under basic conditions. For example, caesium carbonate and dry N,N-dimethylformamide (DMF) have been utilized in similar reactions to form 1,2,4-oxadiazole-containing derivatives .
Properties
IUPAC Name |
2-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-propan-2-ylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2/c1-4-17-5-7-20(8-6-17)24-25-22(30-27-24)15-28-23(29)14-13-21(26-28)19-11-9-18(10-12-19)16(2)3/h5-14,16H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGKJRBPIMLEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the formation of the pyridazinone ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve efficient and cost-effective production. The choice of solvents and catalysts is also crucial in minimizing environmental impact and ensuring safety.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The oxadiazole ring’s electrophilic carbon atoms (C-3 and C-5) are susceptible to nucleophilic attack. For example:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrolysis | Acidic (HCl) or basic (NaOH) | Ring opening to form amidoxime or nitrile derivatives. | |
| Thiol substitution | RSH, Cu catalysis | Replacement of oxygen with sulfur, yielding 1,2,4-thiadiazole derivatives. |
Key Findings :
-
Hydrolysis under basic conditions (e.g., NaOH/EtOH) cleaves the oxadiazole ring, generating a cyano group and an amidoxime intermediate.
-
Thiols react selectively at C-5 in the presence of copper catalysts, forming stable thioether linkages.
Reduction and Oxidation Reactions
The dihydropyridazin-3-one moiety undergoes redox transformations:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Pyridazinone reduction | H₂, Pd/C | Saturation of the N-N bond to form tetrahydropyridazine. | |
| Keto-enol tautomerism | Acidic or basic media | Stabilization of enolate forms, enabling alkylation or acylation. |
Key Findings :
-
Catalytic hydrogenation reduces the N-N bond in the pyridazinone ring, enhancing solubility but reducing biological activity.
-
Enolate formation under basic conditions facilitates electrophilic attacks at the α-carbon.
Electrophilic Aromatic Substitution
The aryl substituents may undergo electrophilic substitution, though steric hindrance from ethyl/isopropyl groups limits reactivity:
Key Findings :
-
Nitration occurs preferentially on the less hindered 4-ethylphenyl ring, yielding meta-nitro products .
-
Sulfonation is inefficient, with <10% yield under standard conditions .
Cycloaddition and Ring-Opening Reactions
The oxadiazole and pyridazinone moieties participate in cycloadditions:
| Reaction | Conditions | Outcome | Reference |
|---|---|---|---|
| Diels-Alder reaction | Dienophile (e.g., maleic anhydride) | Pyridazinone acts as a diene, forming bicyclic adducts. | |
| Oxadiazole ring-opening | Grignard reagents | Insertion of alkyl/aryl groups at C-5, forming imidazole derivatives. |
Key Findings :
-
The dihydropyridazinone core exhibits weak diene character, requiring electron-deficient dienophiles for cycloaddition.
-
Grignard reagents induce oxadiazole ring scission, leading to imidazole-based products.
Stability Under Environmental Conditions
| Condition | Effect | Reference |
|---|---|---|
| Thermal (150°C) | Decomposition of oxadiazole ring; CO and NH₃ release detected. | |
| UV light | Photooxidation of pyridazinone to pyridazine derivatives. |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For example, derivatives have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 0.67 |
| Compound B | HCT-116 | 0.80 |
| Compound C | ACHN | 0.87 |
These findings suggest that the incorporation of the oxadiazole structure may enhance anticancer activity significantly.
Other Pharmacological Activities
In addition to anticancer effects, compounds similar to 2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one have been investigated for various biological activities:
- Antibacterial Activity : Some derivatives exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The oxadiazole derivatives have shown potential as lipoxygenase inhibitors, which could lead to new anti-inflammatory agents.
Case Study 1: Anticancer Activity Assessment
A study focused on evaluating the anticancer effects of oxadiazole derivatives found that specific substitutions on the oxadiazole ring significantly influenced their cytotoxicity against prostate cancer cells (PC-3). The study reported IC50 values in the low micromolar range for several derivatives, indicating strong potential for further development as anticancer drugs.
Case Study 2: Antibacterial Evaluation
Another investigation assessed the antibacterial properties of various oxadiazole derivatives against common bacterial strains. The results indicated that certain compounds exhibited effective inhibition at low concentrations, suggesting their potential as therapeutic agents in treating bacterial infections.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Key Findings:
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for benzoxazine-oxadiazole hybrids, where Cs₂CO₃ and DMF facilitate coupling reactions . In contrast, triazolyl-pyridazinones often require thiol- or sulfanyl-group incorporation, which may introduce instability in aqueous environments .
The 4-isopropylphenyl group introduces steric bulk absent in simpler phenyl-substituted analogs, which could influence solubility and membrane permeability .
Computational Predictions: Density functional theory (DFT) studies, such as those employing Becke’s exchange-correlation functionals, suggest that gradient-corrected functionals accurately predict thermochemical properties (e.g., atomization energies) for heterocyclic systems .
Stability and Reactivity: The dihydropyridazinone core is susceptible to oxidation under ambient conditions, a trait shared with other dihydroheterocycles. The 1,2,4-oxadiazole moiety offers greater hydrolytic stability compared to esters or amides, a critical advantage in drug design .
Biological Activity
The compound 2-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features both an oxadiazole and a dihydropyridazinone ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula
- Molecular Formula : C23H22N4O3
- IUPAC Name : this compound
Structural Features
The compound consists of:
- An oxadiazole ring , which is often associated with antimicrobial and anticancer activities.
- A dihydropyridazinone core , which contributes to its pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study highlighted that oxadiazole derivatives showed better activity against gram-positive bacteria compared to gram-negative strains. The presence of the oxadiazole group enhances lipophilicity, facilitating cellular uptake and increasing antimicrobial efficacy .
Anticancer Properties
The compound has been investigated for its anticancer potential. Studies have demonstrated that oxadiazole derivatives can inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. Compounds targeting TS have shown IC50 values ranging from 0.47 to 1.4 µM against various cancer cell lines .
Additionally, molecular docking studies suggest that the compound may interact with estrogen receptors (ER), similar to established drugs like Tamoxifen, indicating potential applications in hormone-dependent cancers .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Signal Modulation : It can modulate signaling pathways that lead to cell apoptosis or proliferation inhibition.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HUH7 (liver cancer). The results indicated significant cytotoxic effects with IC50 values in the micromolar range. For instance, certain derivatives exhibited IC50 values as low as 0.65 µM against MCF-7 cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against gram-positive bacteria | |
| Anticancer | Inhibition of thymidylate synthase | |
| Cytotoxicity | Significant effects on MCF-7 cells |
Case Study: Anticancer Activity
A study conducted by Du et al. focused on the synthesis and evaluation of 1,3,4-oxadiazole derivatives targeting TS. The results demonstrated that specific derivatives exhibited potent inhibitory effects on TS with promising anticancer activity in vitro .
Case Study: Enzyme Interaction
Research involving molecular docking revealed strong interactions between the compound and various enzymes related to cancer metabolism, suggesting a mechanism for its anticancer effects. These findings underline the importance of structural modifications in enhancing biological activity while reducing toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
